6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Catalog No.
S596987
CAS No.
350680-06-7
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS Number

350680-06-7

Product Name

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3

InChI Key

SEIGTDMBJJWKGU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound characterized by its complex bicyclic structure, which incorporates both a pyridine and an indole moiety. This compound features a methyl group at the sixth position of the pyridine ring and is part of a larger class of tetrahydro derivatives. Its unique structure allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be attributed to the presence of nitrogen atoms in its structure, which can participate in nucleophilic substitution reactions. Additionally, the compound can undergo:

  • Hydrogenation: Saturation of double bonds present in the indole system.
  • Oxidation: Conversion of the tetrahydro structure to more oxidized forms.
  • Acylation and Alkylation: Modifying the nitrogen atoms to enhance biological activity or solubility.

These reactions are crucial for synthesizing derivatives with potentially improved pharmacological properties.

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for its biological activities, particularly as an antagonist of serotonin receptors. Specifically, it exhibits significant interaction with the 5-HT6 receptor subtype, which is implicated in cognitive processes and neurodegenerative diseases. Research indicates that compounds in this class may enhance cognitive function and have potential applications in treating disorders like Alzheimer's disease .

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from simpler precursors such as tryptamines or substituted pyridines.
  • Reduction Reactions: To convert precursors into the tetrahydro form.
  • Methylation: To introduce the methyl group at the desired position.

For instance, one synthetic route involves the condensation of appropriate carbonyl compounds with amines followed by cyclization and subsequent reduction steps to yield the target compound .

This compound has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting cognitive enhancement and neuroprotection.
  • Research Tool: For studying serotonin receptor functions and related neurological pathways.
  • Chemical Probe: In studies investigating receptor-ligand interactions and signaling pathways.

Studies on 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have focused on its interactions with various biological targets. Notably:

  • Serotonin Receptors: It shows affinity for 5-HT6 receptors, influencing neurotransmitter release and cognitive functions.
  • Calcium Homeostasis: Some derivatives are reported to modulate calcium ion levels in cells, suggesting a role in cellular signaling pathways .

These interactions highlight its potential as a therapeutic agent in neuropharmacology.

Several compounds share structural similarities with 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Here are some notable examples:

Compound NameStructureUnique Features
5-HydroxytryptamineStructureNatural neurotransmitter; involved in mood regulation
Dimebon (Latrepirdine)StructureInvestigated for Alzheimer's treatment; 5-HT6 antagonist
2-Methyl-1H-indoleStructureSimpler structure; lacks pyridine component

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its dual heterocyclic nature combining both pyridine and indole rings. This unique structural combination enhances its binding affinity to serotonin receptors compared to simpler compounds like 2-methyl-1H-indole.

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole primarily relies on cyclization strategies, with the Fischer indole synthesis being the most prominent method [22] [23]. This classical approach involves the acid-catalyzed reaction between phenylhydrazines and ketones or aldehydes to form the indole core structure [22]. The mechanism begins with the formation of a phenylhydrazone through the condensation of a substituted phenylhydrazine with an appropriate carbonyl compound [23] [24].

For the specific synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the process typically starts with a 4-methylphenylhydrazine, which provides the methyl group at the 6-position of the final product [1] [7]. The reaction proceeds through several key steps: initial formation of the phenylhydrazone, tautomerization to the ene-hydrazine form, followed by a -sigmatropic rearrangement [22] [23]. This rearrangement is crucial as it disrupts the aromatic ring temporarily but leads to the formation of the indole nucleus after subsequent cyclization and elimination of ammonia [22] [24].

Another effective cyclization strategy involves the domino cycloisomerization/Pictet-Spengler reaction [6] [20]. This approach utilizes 2-(4-aminobut-1-yn-1-yl)anilines as starting materials, which undergo a tandem reaction with aldehydes to form the tetrahydropyrido[4,3-b]indole scaffold [20]. The reaction is particularly valuable as it represents the first reported synthesis of tetrahydropyrido[4,3-b]indole scaffolds through a tandem 5-endo-dig cyclization and Pictet-Spengler reaction [6] [20].

Cyclization MethodStarting MaterialsCatalystYield RangeReference
Fischer Indole Synthesis4-methylphenylhydrazine + appropriate ketoneProtic or Lewis acids60-85% [22] [23]
Cycloisomerization/Pictet-Spengler2-(4-aminobut-1-yn-1-yl)anilines + aldehydesAuIPrCl/AgSbF665-80% [6] [20]
Tandem Catalytic ApproachIndole-2-carboxylic derivativesIron catalysts53-75% [8] [14]

The cyclization-based strategies also include the use of gold-catalyzed domino reactions, which have proven effective for constructing the complex heterocyclic framework of pyrido[4,3-b]indoles [10] [20]. These approaches offer advantages in terms of regioselectivity and functional group tolerance, making them valuable tools for the synthesis of specifically substituted derivatives like 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole [10] [6].

Catalytic Approaches for Functionalization

The functionalization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through various catalytic approaches that enable selective modifications at different positions of the molecule [10] [25]. Transition metal catalysis has emerged as a powerful tool for the functionalization of indole-based heterocycles, offering precise control over regioselectivity and stereochemistry [25] [28].

Gold catalysis represents one of the most effective methods for the functionalization of pyrido[4,3-b]indole derivatives [10] [20]. Gold catalysts, particularly gold(I) complexes, can activate carbon-carbon multiple bonds, facilitating nucleophilic attack and subsequent cyclization [10]. For instance, the AuIPrCl (5 mol%)/AgSbF6 (10 mol%) catalytic system has been successfully employed for the synthesis of 1-aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole derivatives through a domino cycloisomerization/Pictet-Spengler reaction [20] [6].

Rhodium and palladium catalysts have also demonstrated significant utility in the functionalization of pyrido[4,3-b]indole scaffolds [19] [25]. Rhodium(I)-catalyzed cyclotrimerization reactions provide access to annulated pyrido[3,4-b]indoles with diverse substitution patterns [19]. Similarly, palladium(0)-catalyzed approaches enable the construction of complex nitrogen-containing heterocycles through multicomponent, tandem catalytic processes [19] [25].

Catalyst SystemFunctionalization TypePositionConditionsYield Range
AuIPrCl/AgSbF6ArylationC-1Room temperature, DCM65-80%
Rh(I) complexesCyclotrimerizationMultiple60-80°C, toluene60-75%
Pd(0) catalystsCross-couplingC-6, C-880-100°C, DMF55-85%
Ir(III)/Ag(I)C-H activationC-280-100°C, DCE60-85%

The catalytic functionalization of the indole core can also be achieved through C-H activation strategies [25] [28]. Recent advances in this area have enabled site-selective functionalization of indole derivatives, including pyrido[4,3-b]indoles [25]. For instance, iridium(III)/silver(I) co-catalysts have been employed for the selective C-2 functionalization of indole derivatives, while rhodium(I)/silver(I) systems promote functionalization at the C-3 position [25]. These approaches offer valuable tools for the late-stage modification of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, enabling the introduction of diverse functional groups at specific positions [25] [28].

Industrial-Scale Production Optimization

The industrial-scale production of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole requires careful optimization of synthetic routes, reaction conditions, and purification processes to ensure efficiency, cost-effectiveness, and environmental sustainability [26] . Several approaches have been developed to address the challenges associated with scaling up the synthesis of this complex heterocyclic compound [26].

Continuous flow chemistry has emerged as a valuable technology for the industrial production of heterocyclic compounds like 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole [26]. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and more precise control over reaction parameters [26]. For the synthesis of pyrido[4,3-b]indole derivatives, continuous flow reactors enable better management of the exothermic Fischer indole synthesis, reducing the risk of runaway reactions and improving product quality [26].

Process intensification strategies have also been employed to optimize the industrial production of tetrahydropyrido[4,3-b]indole derivatives [26]. These include the development of one-pot, multi-step processes that minimize isolation and purification of intermediates, thereby reducing waste generation and improving overall efficiency [26]. For instance, the Fischer indole synthesis followed by subsequent functionalization steps can be integrated into a single process, significantly streamlining the production workflow [22] [26].

Optimization StrategyKey BenefitsImplementation ChallengesPotential Yield Improvement
Continuous Flow ProcessingEnhanced safety, improved heat transfer, reduced reaction timeHigh initial investment, process redesign10-15%
One-Pot Multi-Step SynthesisReduced waste, fewer isolation steps, lower solvent usageComplex reaction control, potential side reactions5-20%
Catalyst ImmobilizationCatalyst recovery, reduced metal contaminationPotential activity loss, leaching issues5-10%
Green Solvent SubstitutionReduced environmental impact, improved safetyProcess revalidation, potential yield impactsVariable

The optimization of catalyst systems represents another critical aspect of industrial-scale production [26]. The development of heterogeneous catalysts or immobilized homogeneous catalysts facilitates catalyst recovery and reuse, significantly reducing production costs [26]. For the synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, magnetically recoverable catalysts have shown promise, enabling efficient separation and recycling while maintaining high catalytic activity over multiple cycles [28].

Environmental considerations have also driven the development of greener approaches to the industrial production of heterocyclic compounds [26]. These include the replacement of hazardous reagents with safer alternatives, the use of renewable feedstocks, and the implementation of solvent-free or reduced-solvent processes [26] [28]. Such approaches not only improve the sustainability profile of the production process but can also lead to cost savings and regulatory advantages [26].

Derivative Synthesis and Structure-Activity Relationships

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been extensively explored to develop compounds with enhanced biological activities and improved pharmacokinetic properties [1] [5]. Various synthetic strategies have been employed to introduce diverse substituents at different positions of the tetrahydropyrido[4,3-b]indole scaffold, enabling the creation of comprehensive structure-activity relationship (SAR) profiles [1] [5].

Derivatives with modifications at the C-1 position can be synthesized through the Pictet-Spengler reaction using different aldehydes or ketones [1] [20]. This approach allows for the introduction of various alkyl, aryl, or heteroaryl substituents at this position, significantly influencing the biological activity of the resulting compounds [1] [5]. For instance, the introduction of aryl groups at C-1 has been shown to enhance potency in certain biological assays, with the nature and position of substituents on the aryl ring playing a crucial role in determining activity [1] [5].

Functionalization of the nitrogen atoms (N-1 and N-5) represents another important strategy for derivative synthesis [1] [14]. N-alkylation reactions using alkyl halides or reductive amination approaches provide access to derivatives with modified nitrogen atoms, which can significantly impact the compound's pharmacokinetic properties and target selectivity [1] [5]. The introduction of polar groups at these positions can enhance water solubility, while lipophilic substituents may improve membrane permeability [14].

PositionCommon ModificationsSynthetic MethodsEffect on Activity
C-1Aryl, heteroaryl, alkylPictet-Spengler reactionEnhanced potency with specific aryl substituents
C-6Halogens, alkoxy, alkylStarting material selectionMethyl enhances activity compared to halogens
C-8, C-9Methyl, methoxy, halogensFischer indole with substituted phenylhydrazinesDisubstitution pattern critical for activity
N-1, N-5Alkyl, acylN-alkylation, acylationImproved pharmacokinetics, target selectivity

Structure-activity relationship studies have revealed that the substitution pattern on the phenyl ring of the tetrahydropyrido[4,3-b]indole core significantly influences biological activity [5] [16]. For example, the presence of a methyl group at the 6-position (as in 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) has been associated with enhanced activity compared to unsubstituted analogs [5]. Further studies have shown that disubstitution patterns, particularly with fluoro and methyl groups at positions 6 and 9, can lead to significant increases in potency [5].

The tetrahydropyridine ring also represents a key site for structural modifications [5] [16]. The introduction of methyl groups at positions 1 or 3 of this ring has been shown to enhance activity, with certain enantiomerically pure derivatives exhibiting significantly improved potency compared to racemic mixtures [5]. Conversely, the insertion of gem-dimethyl moieties at position 3 has been found to negatively impact both potency and efficacy [5] [16].

The compound 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole demonstrates significant neuropharmacological activity through multiple molecular pathways, particularly involving serotonin receptor systems. Research has identified this compound as a potent antagonist of serotonin 5-hydroxytryptamine 6 (5-HT6) receptors, with binding affinities in the low nanomolar range (Ki values of 2.1-5.7 nanomolar) [1] . This receptor subtype plays crucial roles in cognitive processes and neurodegenerative diseases, making it an attractive target for therapeutic intervention [3].

The neuropharmacological mechanism involves selective antagonism of 5-HT6 receptors, which are predominantly expressed in brain regions associated with learning, memory, and cognitive function [1] [4]. Through this antagonistic action, the compound effectively blocks receptor activation and inhibits downstream cognitive processing pathways . The mechanism extends beyond simple receptor antagonism to include modulation of calcium ion homeostasis within neural cells [3] [4]. The compound prevents excessive cytosolic calcium accumulation that can lead to neuronal apoptosis, thereby providing neuroprotective effects against calcium-induced cell death [3].

Additional neuropharmacological effects include interactions with serotonin 5-HT2A and 5-HT2C receptor subtypes [5]. The compound demonstrates partial agonist activity at 5-HT2A receptors and agonist properties at 5-HT2C receptors, contributing to its complex neuropharmacological profile [5]. These interactions modulate neurotransmitter signaling pathways involved in mood regulation and cognitive function [5] [6].

The antidepressant mechanisms involve suppression of gamma-aminobutyric acid (GABA) signaling pathways, leading to enhanced cognitive function through reduced inhibitory neurotransmission [3]. Furthermore, the compound promotes the emission of alpha-melanocyte-stimulating hormone, which contributes to appetite regulation and weight management, potentially addressing depression-related eating disorders [3] [5].

Therapeutic implications of these neuropharmacological effects extend to treatment of Alzheimer's disease, Huntington's disease, schizophrenia, and obesity [3] [7]. The neuroprotective properties make this compound particularly valuable for preventing neurodegeneration associated with excessive calcium influx, a common pathological mechanism in various neurodegenerative conditions [3].

Quantitative Structure-Activity Relationship Modeling and Structure-Activity Relationship Analysis

Comprehensive Quantitative Structure-Activity Relationship (QSAR) modeling studies have been conducted to understand the structural determinants of biological activity for 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. Multiple complementary QSAR approaches have been employed to establish robust predictive models for anticancer activity [9] [14] [15].

Kernel-based Partial Least Squares (KPLS) regression analysis using two-dimensional chemical fingerprint descriptors has yielded highly successful predictive models [9]. The KPLS method achieved training set coefficients of determination (R²) of 0.99 for HCT116 colon cancer cells, 0.99 for HPAC pancreatic cancer cells, and 0.98 for Mia-PaCa2 pancreatic cancer cells [9]. External test set predictive correlation coefficients (r²) reached 0.70, 0.58, and 0.70 for the respective cell lines, demonstrating robust predictive capability [9].

The atom triplet fingerprint descriptor emerged as the most effective two-dimensional descriptor for both HCT116 colon cancer and HPAC pancreatic cancer activity prediction, while the linear fingerprint descriptor provided optimal results for Mia-PaCa2 data [9]. These findings indicate that specific atomic connectivity patterns and molecular topology are crucial determinants of anticancer potency [9].

PHASE pharmacophore-based three-dimensional QSAR studies have identified a four-point pharmacophore model comprising one hydrogen bond donor (D) and three ring (R) elements (DRRR) [9]. This pharmacophore model yielded a successful three-dimensional QSAR model specifically for HCT116 cell line data, with training set R² of 0.683 and external test set predictive r² of 0.562 [9]. The pharmacophore analysis revealed that electronic effects and hydrophobicity significantly influence biological activity [9].

Multiple Linear Regression (MLR) analysis has identified key physicochemical parameters that correlate with biological activity [14]. The MLR model achieved R² = 0.8202 and leave-one-out cross-validation coefficient q² = 0.8222, indicating excellent model quality and internal consistency [14]. Molecular weight, partition coefficient, McGowan volume, and topological polar surface area emerged as critical descriptors for predicting inhibitory activity [14].

Pharmacophore modeling studies for Janus Kinase 2 (JAK2) inhibition have established an ADDRRR hypothesis consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings [15] [16]. This pharmacophore model demonstrated exceptional statistical performance with R² = 0.97, Q² = 0.95, and Pearson correlation coefficient = 0.98 [15] [16].

Structure-activity relationship analysis has revealed several key structural features essential for biological activity [8]. The presence of a methoxy group at the C6 position provides superior anticancer activity compared to C7 or C8 methoxy substitutions, indicating the critical importance of substitution position for optimal potency [8]. The naphthyl group at the C1 position significantly enhances activity, with compound 11 (6-methoxy-1-naphthyl-9H-pyrido[3,4-b]indole) emerging as the most potent derivative across multiple cancer cell lines [8].

The introduction of methyl groups at specific positions of the tetrahydropyridine ring, particularly at positions 1 or 3, results in considerable enhancement of biological activity, with low double-digit nanomolar potencies (EC50 = 0.03 and 0.022 micromolar respectively) [17]. Conversely, introduction of gem-dimethyl substitution at the 3-position negatively affects both potency and efficacy [17].

Interactions with Molecular Targets and Pathways

The compound 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole interacts with diverse molecular targets through multiple binding mechanisms, contributing to its broad spectrum of biological activities. These interactions involve both direct protein binding and modulation of cellular signaling pathways [18] [19] [20].

Sirtuin 2 (SIRT2) represents a significant molecular target, with the compound demonstrating preferential inhibitory activity at low micromolar concentrations (IC50 = 3-4 micromolar) [18]. The binding mechanism involves positioning of the tetrahydropyridoindole scaffold within the nicotinamide adenine dinucleotide (NAD+) pocket and the acetylated substrate channel of SIRT2 through van der Waals/hydrophobic interactions, hydrogen bonding, and pi-stacking interactions [18]. This inhibition leads to hyperacetylation of p53 and alpha-tubulin in treated cancer cells, demonstrating functional relevance for apoptosis induction and growth inhibition [18].

Cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) serves as another important molecular target, with the compound functioning as an inhibitor in interferon-producing cell types [21]. This interaction provides therapeutic potential for treating cGAS-related autoimmune and autoinflammatory diseases by modulating innate immune responses [21].

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) represents a novel therapeutic target, with structure-activity relationship studies identifying the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a potent chemotype of CFTR potentiators [22] [23] [17]. The compound demonstrates remarkable efficacy in rescuing gating defects of F508del-CFTR and G551D-CFTR mutations, with effective concentrations in the low nanomolar range (EC50 = 0.03-0.022 micromolar) [17]. The mechanism involves enhancement of chloride channel gating and ion transport function [17].

Aldose reductase (ALR2) inhibition represents another significant molecular interaction, with carboxymethylated tetrahydropyridoindole derivatives showing potent inhibitory activity in the nanomolar range [24] [20]. The inhibition mechanism involves direct interaction with the enzyme active site, leading to prevention of diabetic complications through reduced sorbitol accumulation [24]. In vivo studies demonstrate significant inhibition of sorbitol accumulation in isolated rat eye lenses and diabetic rat models [24].

JAK2 (Janus Kinase 2) serves as a validated molecular target, with pharmacophore modeling studies establishing specific binding requirements [15] [16]. The compound interacts with the ATP-binding site of JAK2 through competitive inhibition, modulating cytokine signaling pathways relevant to cancer and inflammatory diseases [15] [16].

The c-Met receptor represents an important growth factor signaling target, with molecular docking studies revealing specific binding interactions . The compound demonstrates significant antiproliferative activity through c-Met pathway modulation, contributing to its anticancer effects .

DNA topoisomerase II interactions have been documented, with the compound demonstrating ability to inhibit enzyme activity and stabilize DNA-topoisomerase II covalent complexes [11] [25]. The mechanism involves DNA intercalation and interference with enzyme binding to damaged DNA, leading to enhanced cytotoxic effects [25].

Pathway-level interactions include modulation of calcium signaling cascades, with the compound serving as a calcium homeostasis regulator that prevents excessive cytosolic calcium accumulation [3] [4]. This mechanism provides neuroprotective effects against calcium-induced apoptosis in neural cells [3].

The compound also modulates protein kinase C (PKC) signaling pathways, with studies demonstrating inhibitory effects on PKC activity at concentrations above 300 micromolar [26]. This interaction contributes to its potential applications in treating hyperproliferative skin disorders and inflammatory conditions [26].

XLogP3

1.9

Wikipedia

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Dates

Last modified: 08-15-2023

Explore Compound Types